molecular formula C8H9ClFN B8202990 3-(3-Chloropropyl)-2-fluoropyridine

3-(3-Chloropropyl)-2-fluoropyridine

Cat. No.: B8202990
M. Wt: 173.61 g/mol
InChI Key: QYVJALQLKUVVPI-UHFFFAOYSA-N
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Description

3-(3-Chloropropyl)-2-fluoropyridine is a halogenated pyridine derivative characterized by a fluorine atom at the 2-position and a 3-chloropropyl chain at the 3-position of the pyridine ring. This compound is primarily utilized in medicinal chemistry as a precursor for synthesizing allosteric modulators of nicotinic acetylcholine receptors (α7 nAChRs) . Its synthesis typically involves ortholithiation of 2-fluoropyridine using lithium diisopropylamide (LDA) at −78°C, followed by sequential functionalization with aldehydes, oxidation, and amine coupling (Scheme 3, ). Key pharmacological studies demonstrate its role as a positive allosteric modulator, enhancing acetylcholine responses at submicromolar EC50 concentrations .

Properties

IUPAC Name

3-(3-chloropropyl)-2-fluoropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClFN/c9-5-1-3-7-4-2-6-11-8(7)10/h2,4,6H,1,3,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYVJALQLKUVVPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)F)CCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFN
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.61 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloropropyl)-2-fluoropyridine typically involves the reaction of 2-fluoropyridine with 3-chloropropyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetonitrile or dimethylformamide. The reaction mechanism involves the nucleophilic substitution of the chlorine atom in 3-chloropropyl chloride by the nitrogen atom of 2-fluoropyridine, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with efficient mixing and temperature control. The product is then purified using techniques such as distillation or crystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloropropyl)-2-fluoropyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloropropyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the chloropropyl group to a propyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols, with reaction conditions typically involving a base such as sodium hydroxide or potassium carbonate.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Nucleophilic Substitution: Products include substituted pyridines with various functional groups.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include the corresponding propyl-substituted pyridine.

Scientific Research Applications

3-(3-Chloropropyl)-2-fluoropyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new chemical entities.

    Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving halogenated pyridines.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(3-Chloropropyl)-2-fluoropyridine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The fluorine atom and chloropropyl group contribute to the compound’s reactivity and ability to form stable interactions with these targets. The pathways involved may include nucleophilic substitution, oxidation, and reduction reactions, which can lead to the formation of various biologically active products.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: 4-(3-Chloropropyl)-2-fluoropyridine

A positional isomer of the target compound, 4-(3-Chloropropyl)-2-fluoropyridine (CAS: Not specified), substitutes the chloropropyl group at the 4-position instead of the 3-position. This minor structural change significantly alters reactivity and synthesis pathways:

  • Synthesis : Prepared via photoredox catalysis using 3-chloropropylsilicate and 4-bromo-2-fluoropyridine, yielding an 81% isolated product .
  • Structural Data : ¹H NMR (CDCl₃) shows distinct splitting patterns (δ 8.12 ppm for pyridine-H) due to altered electronic effects from substituent positioning .

Halogen-Substituted Pyridines

3-Chloro-2-cyclopropylpyridine (CAS: 1355066-87-3)

This derivative replaces the 3-chloropropyl chain with a cyclopropyl group:

  • Synthesis : Achieved via Suzuki coupling, emphasizing modularity for agrochemical applications .
  • Key Differences :
    • Steric Effects : The cyclopropyl group introduces rigidity, reducing conformational flexibility compared to the chloropropyl chain.
    • Applications : Primarily used in agrochemicals rather than neuropharmacology, reflecting divergent biological targeting .
3-Chloro-2-(3,3-difluorocyclobutyl)pyridine

Featuring a difluorocyclobutyl group, this compound highlights the impact of fluorinated substituents:

  • Reactivity : Enhanced electron-withdrawing effects from fluorine improve stability under acidic conditions.
  • Pharmacology: Not directly studied for α7 nAChR modulation but explored in kinase inhibition studies ().

Alkylamino-Substituted Analogs

details analogs with 2-alkylamino groups (e.g., 2-ethylamino-3-benzoylpyridine):

  • Synthesis : Bromination followed by Suzuki coupling yields derivatives with varied alkyl chains.
  • Activity Trends: Larger 2-alkylamino groups (e.g., propyl) increase α7 nAChR potency by 18-fold compared to unsubstituted amines (Table 1, ).

Data Table: Key Comparative Properties

Compound Name Substituents Synthesis Method EC50 (α7 nAChR) Key Applications
3-(3-Chloropropyl)-2-fluoropyridine 2-F, 3-(3-chloropropyl) Ortholithiation/Amine coupling 0.8 µM Neuropharmacology
4-(3-Chloropropyl)-2-fluoropyridine 2-F, 4-(3-chloropropyl) Photoredox catalysis N/A Synthetic intermediate
3-Chloro-2-cyclopropylpyridine 3-Cl, 2-cyclopropyl Suzuki coupling N/A Agrochemicals
2-Ethylamino-3-benzoylpyridine 2-ethylamino, 3-benzoyl Bromination/Suzuki coupling 0.05 µM Neuropharmacology

Research Findings and Implications

  • Substituent Positioning : The 3-position of pyridine is critical for avoiding side reactions (e.g., fluorine displacement) during functionalization .
  • Chain Flexibility : Chloropropyl chains enhance binding pocket compatibility in α7 nAChRs compared to rigid groups like cyclopropyl .
  • Fluorine Effects : Fluorine at the 2-position improves metabolic stability and electron-withdrawing properties, crucial for in vivo efficacy .

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